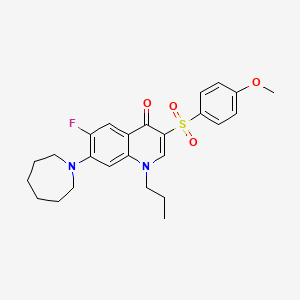

7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

7-(azepan-1-yl)-6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN2O4S/c1-3-12-28-17-24(33(30,31)19-10-8-18(32-2)9-11-19)25(29)20-15-21(26)23(16-22(20)28)27-13-6-4-5-7-14-27/h8-11,15-17H,3-7,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDBQUDTTKRCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

Introduction of the azepane ring: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with azepane.

Sulfonylation: The methoxybenzenesulfonyl group is introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a base such as triethylamine.

Propylation: The final step involves the alkylation of the quinoline core with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and sulfonyl positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or improved stability.

Mechanism of Action

The mechanism of action of 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atom and the methoxybenzenesulfonyl group play crucial roles in binding to these targets, while the azepane ring and the propyl chain contribute to the compound’s overall stability and bioavailability. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes and receptors involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

*Calculated based on molecular formulas from referenced evidence.

Key Findings

The 4-methoxybenzenesulfonyl group in the target compound provides moderate electron-donating properties, contrasting with the 3-chlorobenzenesulfonyl group in , which is electron-withdrawing. This difference may influence binding affinity in target proteins .

Steric and Electronic Modifications: The benzyl substituent in introduces significant steric bulk, which could hinder interactions with narrow enzymatic pockets compared to the smaller propyl group in the target compound . The carboxylic acid in markedly enhances water solubility but may limit blood-brain barrier penetration, a trade-off absent in the non-ionizable target compound .

Biological Implications: Fluorine at position 6 (common to all analogues) is critical for stabilizing interactions with DNA gyrase or topoisomerase IV in antimicrobial quinolones . The azepan-1-yl group (shared across , and the target) may contribute to extended half-life due to reduced metabolic degradation of the seven-membered ring compared to smaller amines .

Biological Activity

7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone class, recognized for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This compound features a complex structure with significant pharmacological potential due to its unique functional groups.

Structural Characteristics

The compound's structure includes:

- Azepane ring : Contributes to the compound's interaction with biological targets.

- Fluoro substituent : Enhances antibacterial activity.

- Methoxybenzenesulfonyl group : Imparts additional biological activity and may improve solubility.

Antibacterial Activity

Research indicates that quinolone derivatives exhibit significant antibacterial properties. The compound has shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Comparative studies have demonstrated moderate to strong activity against these pathogens, suggesting its potential as an antibacterial agent .

Antiviral Properties

The azepane structure may enhance the compound's ability to interact with viral enzymes or receptors. Preliminary studies indicate potential antiviral activity, although detailed investigations are needed to confirm these effects.

Anticancer Effects

Quinolone derivatives are often explored for their anticancer properties. The specific structural features of this compound may allow it to inhibit cancer cell proliferation by targeting specific signaling pathways or enzymes involved in tumor growth. Further studies are necessary to elucidate the precise mechanisms of action .

The mechanism of action for 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for cell wall synthesis or metabolism.

- Receptor Modulation : Interaction with cellular receptors could influence signaling pathways related to inflammation or cell growth.

Study on Antibacterial Activity

A recent study evaluated various quinolone derivatives for their antibacterial efficacy. The results indicated that compounds similar to 7-(azepan-1-yl)-6-fluoro-3-(4-methoxybenzenesulfonyl)-1-propyl exhibited IC50 values ranging from 0.63 µM to 2.14 µM against Bacillus subtilis, significantly lower than the standard reference drug .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| 7-(azepan-1-yl)-6-fluoro... | Bacillus subtilis | 0.63 |

| 7-(azepan-1-yl)-6-fluoro... | Salmonella typhi | 2.14 |

Enzyme Inhibition Studies

In addition to antibacterial activity, the compound has been assessed for its ability to inhibit acetylcholinesterase (AChE) and urease. These studies reveal that it possesses strong inhibitory effects on urease, which is critical for treating certain infections and conditions related to urea metabolism .

Q & A

Q. How do structural analogs inform the design of prodrugs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.